Lascufloxacin hydrochloride is a novel 8-methoxy fluoroquinolone antibacterial agent, developed by Kyorin Pharmaceutical Co., Ltd. in Tokyo, Japan. This compound exhibits a unique pharmacophore at the 1st and 7th positions of the quinoline nucleus, which enhances its antibacterial properties. Lascufloxacin hydrochloride is effective against a range of bacteria, including Staphylococcus, Streptococcus, Pneumococcus, Moraxella catarrhalis, Klebsiella, Enterobacter, Haemophilus influenzae, Legionella pneumophila, Prevotella, and Mycoplasma pneumoniae that are sensitive to this drug .
Lascufloxacin hydrochloride belongs to the class of fluoroquinolone antibiotics, which are characterized by their broad-spectrum antibacterial activity. It is classified under the chemical category of synthetic antibacterial agents designed to target bacterial DNA synthesis by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are crucial for bacterial replication and transcription .
The synthesis of lascufloxacin hydrochloride involves several key steps:
Lascufloxacin hydrochloride has a complex molecular structure characterized by:
The molecular formula for lascufloxacin hydrochloride is , with a molecular weight of approximately 397.84 g/mol. The compound's structure can be visualized as follows:
Lascufloxacin hydrochloride undergoes several chemical reactions typical of fluoroquinolones:
The mechanism of action for lascufloxacin involves:
In addition, lascufloxacin exhibits high distribution in epithelial lining fluid due to its binding affinity for phosphatidylserine in pulmonary surfactants, which enhances its efficacy against respiratory pathogens .
Lascufloxacin hydrochloride has distinct physical and chemical properties:
These properties facilitate its use in pharmaceutical formulations aimed at treating bacterial infections .
Lascufloxacin hydrochloride is primarily used in clinical settings for treating various bacterial infections due to its broad-spectrum activity. It has shown effectiveness against both wild-type and mutated strains of bacteria, making it a valuable option in combating antibiotic resistance. Research continues into its potential applications in treating respiratory infections, particularly those caused by pathogens resistant to other antibiotics .
Lascufloxacin hydrochloride (C₂₁H₂₄F₃N₃O₄·HCl) features a distinct quinoline scaffold modified with strategic substituents that define its biological activity. The core structure incorporates an 8-methoxy group (–OCH₃) at the C-8 position, a modification proven to enhance DNA topoisomerase binding and complex stabilization. This methoxy substituent adopts a perpendicular orientation relative to the quinoline ring system due to steric interactions with the N-1 2-fluoroethyl group and C-7 fluorinated pyrrolidine moiety. Computational modeling reveals this spatial arrangement optimizes van der Waals contacts with the hydrophobic pocket of bacterial topoisomerase IV-DNA complexes [1] [5].
Table 1: Physicochemical Properties of Lascufloxacin Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Weight | 475.89 g/mol | Impacts membrane diffusion and tissue distribution |
Hydrogen Bond Donors | 2 | Influences solubility and target binding affinity |
Hydrogen Bond Acceptors | 4 | Affects water solubility and protein interactions |
XLogP | 5.28 | Predicts high lipid membrane penetration |
Topological Polar Surface Area | 83.8 Ų | Moderates blood-brain barrier penetration |
Rotatable Bonds | 8 | Impacts conformational flexibility and bioavailability |
The 6-fluoro and 7-[(3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidin-1-yl] substituents further contribute to target affinity. The C-7 fluorinated pyrrolidine ring’s stereochemistry (3S,4S) is critical for optimal interaction with the polar region of bacterial type II topoisomerases. This configuration enables hydrogen bonding between the protonated nitrogen and conserved residues in the GyrA/ParC subunits, while the cyclopropylaminomethyl extension penetrates a hydrophobic subpocket not accessed by older fluoroquinolones [3] [9].
The synthesis of lascufloxacin employs a convergent strategy coupling two advanced intermediates: a functionalized quinoline core and a chiral fluoropyrrolidine fragment. The quinoline nucleus originates from ethyl 4,4,4-trifluoroacetoacetate, which undergoes condensation with triethyl orthoformate under acidic conditions to form the C-3/C-4 carboxylic acid/ketone framework. Subsequent reaction with 2-fluoroethylamine installs the N-1 substituent, yielding the 7-fluoro-6-fluoroquinolone precursor [6] [9].
Critical synthetic innovations include:
The final step involves HCl-mediated deprotection of benzyl groups and salt formation, yielding the crystalline hydrochloride salt with >98% purity. Process optimization has focused on improving SNAr yields (from 40% to 75%) via borate activation and minimizing genotoxic impurities through controlled reaction temperatures [6] [9].
Lascufloxacin’s exceptional activity against Gram-positive pathogens stems from synergistic modifications at C-7, C-8, and N-1:
Table 2: Comparative In Vitro Activity of Lascufloxacin Against Respiratory Pathogens (MIC₉₀, μg/mL)
Organism | Lascufloxacin | Levofloxacin | Garenoxacin | Fold Improvement vs. Levofloxacin |
---|---|---|---|---|
Methicillin-Susceptible S. aureus | 0.015 | 0.25 | 0.015 | 16.7x |
Methicillin-Resistant S. aureus | 2.0 | >128 | 64 | >64x |
Streptococcus pneumoniae | 0.06 | 1.0 | 0.06 | 16.7x |
Staphylococcus epidermidis | 0.12 | 4.0 | 1.0 | 33.3x |
Enterococcus faecalis | 0.12 | 2.0 | 0.25 | 16.7x |
Key SAR Insights:
Lascufloxacin exhibits "incomplete cross-resistance" against first-step mutants: Mutant Prevention Concentrations (MPCs) are 4-8x lower than those of older quinolones, attributed to simultaneous high-affinity binding to both GyrA and ParC subunits even when one is mutated [2] [8].
Lascufloxacin’s pharmacokinetic profile is dominated by its amphoteric nature (pKa₁ = 5.8 for carboxylic acid; pKa₂ = 9.2 for piperazinyl nitrogen) and moderate lipophilicity (Log P = 5.28). These properties enable pH-dependent solubility: High solubility in gastric acid (pH 1.2: >20 mg/mL) facilitates absorption, while lower solubility at intestinal pH (6.8: 0.4 mg/mL) limits dissolution rate. Plasma protein binding (74%) balances tissue penetration and free drug availability [3] [8].
Distribution Mechanisms:
Comparative Distribution Ratios in Human Lung Tissue
Compartment | AUC₀–₂₄ (μg·h/mL) | Site-to-Free Plasma Ratio | Clinical Significance |
---|---|---|---|
Plasma (total) | 7.67 | 1.0 | Systemic exposure reference |
Plasma (free) | 2.00 | 1.0 | Pharmacologically active fraction |
Epithelial Lining Fluid | 123 | 61.5 | Exceeds MIC₉₀ for S. pneumoniae by >100x |
Alveolar Macrophages | 325 | 162.5 | Effective against intracellular pathogens |
The C-8 methoxy group further enhances bioavailability by reducing P-glycoprotein efflux (efflux ratio = 1.8 vs. 4.2 for ciprofloxacin), increasing intestinal absorption. Oral bioavailability in humans exceeds 95%, with AUC₀–₂₄ proportional to doses from 25–100 mg [8] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7